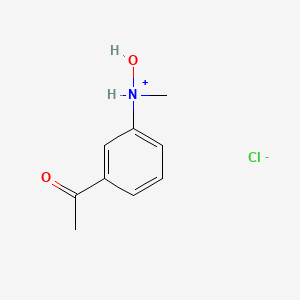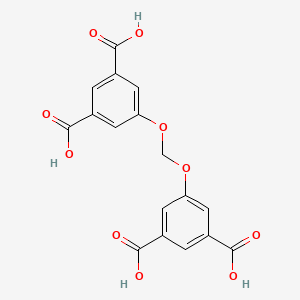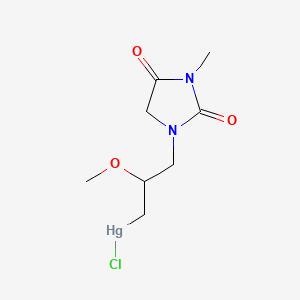
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is a chemical compound with the molecular formula C7H11ClHgN2O3 It is known for its unique structure, which includes a mercury atom bonded to a chloromercuri group and a methoxypropyl group
Métodos De Preparación
The synthesis of 1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin typically involves the reaction of hydantoin derivatives with mercury(II) chloride in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert the mercury atom to a lower oxidation state, potentially forming elemental mercury or mercury(I) compounds.
Substitution: The chloromercuri group can be substituted with other functional groups using appropriate reagents, resulting in the formation of new derivatives with different properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of mercury-containing compounds.
Biology: The compound’s mercury content makes it useful in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in antimicrobial agents or as a diagnostic tool, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, where its unique properties can be leveraged
Mecanismo De Acción
The mechanism of action of 1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its potential antimicrobial and therapeutic effects .
Comparación Con Compuestos Similares
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin can be compared with other mercury-containing compounds, such as:
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin: Similar in structure but lacks the methyl group on the hydantoin ring.
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin: Contains additional methyl groups on the hydantoin ring, which may alter its chemical properties and reactivity
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
67465-39-8 |
|---|---|
Fórmula molecular |
C8H13ClHgN2O3 |
Peso molecular |
421.24 g/mol |
Nombre IUPAC |
chloro-[2-methoxy-3-(3-methyl-2,4-dioxoimidazolidin-1-yl)propyl]mercury |
InChI |
InChI=1S/C8H13N2O3.ClH.Hg/c1-6(13-3)4-10-5-7(11)9(2)8(10)12;;/h6H,1,4-5H2,2-3H3;1H;/q;;+1/p-1 |
Clave InChI |
NDNDEKJQNQEWJD-UHFFFAOYSA-M |
SMILES canónico |
CN1C(=O)CN(C1=O)CC(C[Hg]Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



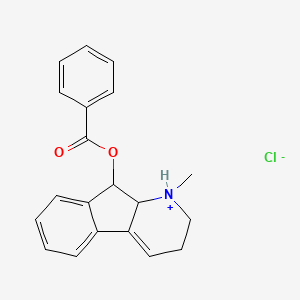
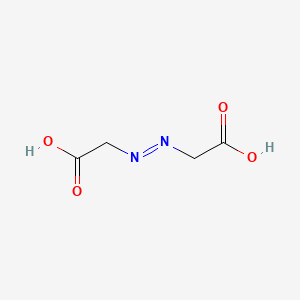

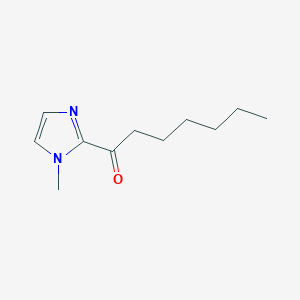
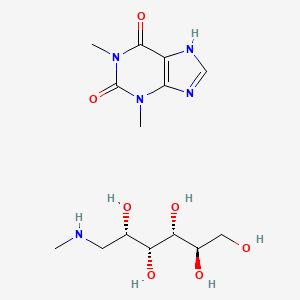
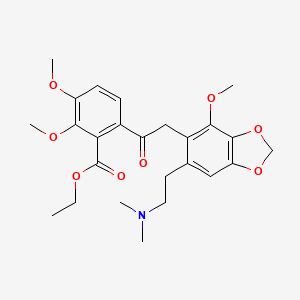
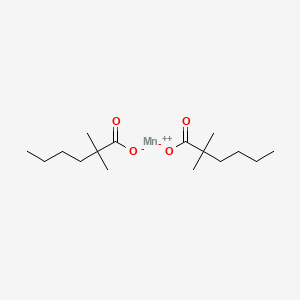
![Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13777902.png)
![4'-Formyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13777903.png)

![2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13777905.png)
